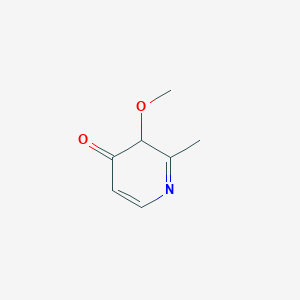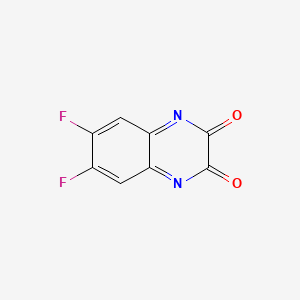
6,7-Difluoroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the quinoxaline ring and two keto groups at the 2 and 3 positions. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinoxaline-2,3-dione typically involves the reaction of 6,7-difluoroquinoxaline with various reagents. For instance, it can be synthesized by reacting 6,7-difluoroquinoxaline with dimedone, indandione, and 3-methyl-1-phenylpyrazol-5-one in DMSO solution in the presence of an acid . Another method involves heating 6,7-difluoroquinoxaline with resorcinol in ethanol in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.
Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.
Comparación Con Compuestos Similares
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6,7-Difluoroquinoxaline
Comparison: 6,7-Difluoroquinoxaline-2,3-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro and nitro analogs . The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and development .
Propiedades
Fórmula molecular |
C8H2F2N2O2 |
|---|---|
Peso molecular |
196.11 g/mol |
Nombre IUPAC |
6,7-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
Clave InChI |
LBDQVXXIMWOVNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




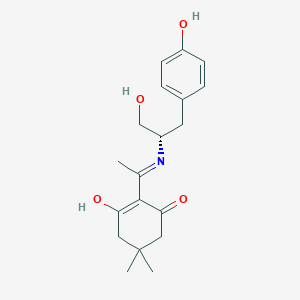
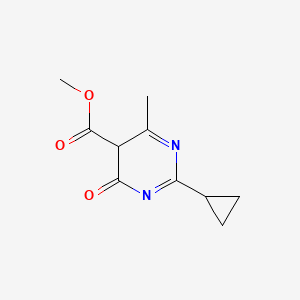
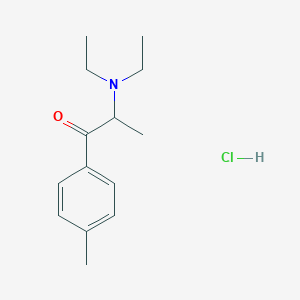
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)

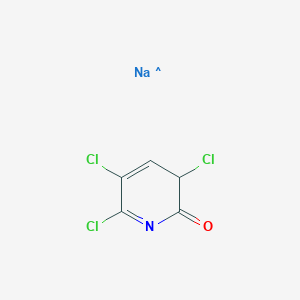
![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
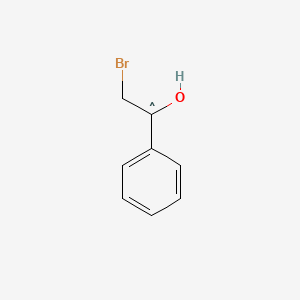
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
